molecular formula C12H8F3N B1353077 2-Phenyl-5-(trifluoromethyl)pyridine CAS No. 188527-56-2

2-Phenyl-5-(trifluoromethyl)pyridine

Cat. No. B1353077
M. Wt: 223.19 g/mol
InChI Key: FKACHUDGNZNGGU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine, a pyridine derivative, is a heterocyclic building block. They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

Trifluoromethylpyridines are synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Multicomponent Synthesis Applications

  • Synthesis of Chromeno[2,3-b]pyridines : A study by Ryzhkova et al. (2023) focused on the multicomponent reaction involving 2-Phenyl-5-(trifluoromethyl)pyridine to synthesize chromeno[2,3-b]pyridine derivatives. These compounds have significant industrial, biological, and medicinal properties. The study emphasizes the efficiency of the process and the assessment of ADME (absorption, distribution, metabolism, and excretion) properties of the synthesized compounds (Ryzhkova et al., 2023).

Synthesis of Furo[3,2-c]pyridine Derivatives

  • Furo[3,2-c]pyridine Derivatives : Bradiaková et al. (2009) explored the synthesis of furo[3,2-c]pyridine derivatives using a compound related to 2-Phenyl-5-(trifluoromethyl)pyridine. This work demonstrates the versatility of trifluoromethyl pyridines in synthesizing various biologically active compounds (Bradiaková et al., 2009).

Applications in Crop Protection

  • Use in Crop Protection Products : A study by Burriss et al. (2018) highlights the incorporation of trifluoromethyl pyridines, including compounds similar to 2-Phenyl-5-(trifluoromethyl)pyridine, in crop protection products. They found these compounds in fungicides, herbicides, insecticides, and nematicides. This research underscores the importance of trifluoromethyl pyridines in developing new active ingredients for agriculture (Burriss et al., 2018).

Bio-Evaluation Studies

  • Bio-Evaluation of Hybrid Analogues : Jha and Ramarao (2017) conducted a study on the synthesis and bio-evaluation of novel bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds, synthesized using a click chemistry approach, were evaluated for their activity against various bacterial and fungal strains, demonstrating the potential biological applications of such compounds (Jha & Ramarao, 2017).

Spectroscopic and Theoretical Studies

  • Spectroscopic and Optical Studies : Vural and Kara (2017) studied the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-Phenyl-5-(trifluoromethyl)pyridine. Their research involved density functional theory calculations and analysis of non-linear optical properties, showcasing the compound's potential in various scientific applications (Vural & Kara, 2017).

Safety And Hazards

These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market in the near future .

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKACHUDGNZNGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459095
Record name 2-phenyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(trifluoromethyl)pyridine

CAS RN

188527-56-2
Record name 2-phenyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Prompan, K Wongkhan, R Jitchati - Advanced Materials …, 2013 - Trans Tech Publ
Three thiocyanate-free ruthenium (II) sensitizers, [Ru II (dcppy)(L1-L3)](PF 6 )] where dcppy = 4, 4-dicarboxylic acid-2, 2-bipyridine, L1 = 2-(2,4-difluorophenyl)-5-(trifluoromethyl) pyridine…
Number of citations: 2 www.scientific.net
Y **ng, C Liu, X Song, J Li - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
Three trifluoromethyl-substituted cyclometalated platinum(II) complexes were synthesized and fully characterized. The effects of trifluoromethyl substituents on the photoluminescence, …
Number of citations: 43 pubs.rsc.org
K Fuchibe, Y Ohshima, K Mitomi, T Akiyama - Journal of Fluorine Chemistry, 2007 - Elsevier
Catalytic hydrodefluorinations of organofluorine compounds by low-valent niobium catalyst were developed. In the presence of niobium(V) chloride (typically, 5mol%), fluorobenzenes, α…
Number of citations: 56 www.sciencedirect.com
T Yagyu, J Ohashi, M Maeda - Organometallics, 2007 - ACS Publications
Diarylplatinum(II) complexes, [Pt(Ar) 2 (dmso) 2 ] (Ar = C 6 H 3 Me 2 -3,5 (1a), C 6 H 3 (CF 3 ) 2 -3,5 (1b), Ph (1c); dmso = dimethyl sulfoxide) and [Pt{C 6 H 3 (CF 3 ) 2 -3,5} 2 (NCCH 3 ) …
Number of citations: 38 pubs.acs.org
A Sasmal, JK Bera, H Doucet… - European Journal of …, 2018 - Wiley Online Library
The reactivity of (poly)halo‐substituted benzenesulfonyl chlorides in palladium‐catalyzed ortho‐directed C–H bond sulfonylation of 2‐arylpyridines was investigated. The use of Ag 2 …
M Crespo - Organometallics, 2012 - ACS Publications
This article is focused on the chemistry of cyclometalated platinum compounds containing fluorine. Several types of platinum(II) or platinum(IV) compounds with [C,N], [C,N,N′], [N,C,N], …
Number of citations: 61 pubs.acs.org
S Fernandez - 2016 - edoc.ub.uni-muenchen.de
This work focused on the search for alternative metals to replace palladium-and nickel-catalysts by the development of new cobalt (II)-and chromium (II)-catalyzed cross-coupling …
Number of citations: 0 edoc.ub.uni-muenchen.de
N Chatani, Y Ie, F Kakiuchi, S Murai - The Journal of Organic …, 1997 - ACS Publications
A ruthenium-catalyzed carbonylation at a C−H bond in a benzene ring is described. The reaction of pyridylbenzenes with CO (20 atm) and ethylene in toluene at 160 C in the presence …
Number of citations: 214 pubs.acs.org
J Ni, W Zheng, WJ Qi, ZC Guo, SQ Liu… - Journal of Organometallic …, 2021 - Elsevier
Nine cycloplatinated(II) complexes (Pt1-Pt9) bearing 2-phenylpyridine (ppyH) derivatives and phenyl β-diketone (L1H = 1-phenyl-1,3-butanedione; L2H = 1,3-diphenyl-1,3-…
Number of citations: 6 www.sciencedirect.com
J Liu, Y Yan, X Fu, X Huang, F Zeng… - Current Organic …, 2020 - ingentaconnect.com
Carbon centered molecules have been very well recognized in the past for both academic and industrial purposes. Utilizing inert element instead of carbon atom could bring more …
Number of citations: 2 www.ingentaconnect.com

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